molecular formula C7H11NO2 B2386910 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one CAS No. 409335-13-3

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one

Cat. No.: B2386910
CAS No.: 409335-13-3
M. Wt: 141.17
InChI Key: ZNCCGGMWVUBVBO-ZCFIWIBFSA-N
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Description

1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one (CAS: 409335-13-3) is a chiral pyrrolidinone derivative with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . Its structure features a pyrrolidin-2-one core substituted with a (2R)-oxiran-2-ylmethyl group, where the epoxide (oxirane) moiety introduces significant reactivity due to its strained three-membered ring. This compound is often utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions involving epoxide ring-opening, which can yield diverse functionalized products .

Properties

IUPAC Name

1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCCGGMWVUBVBO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of the pyrrolidinone nitrogen on the epoxide ring . Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in drug design to target specific enzymes and proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one (2R)-Oxiran-2-ylmethyl C₇H₁₁NO₂ 141.17 Epoxide reactivity; chiral center at C2
1-(4-Chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl C₁₀H₁₀ClNO 195.65 Aromatic chlorination enhances lipophilicity; intermediate in drug synthesis
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one 3-Chloropyrazin-2-yl C₈H₈ClN₃O 197.62 Pyrazine ring introduces hydrogen-bonding potential; possible kinase inhibition
1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one 2,3-Dihydro-1H-indol-5-yl C₁₂H₁₄N₂O 202.26 Indole moiety may confer CNS activity; higher molecular weight
1-(Methylsulfanyl)pyrrolidin-2-one Methylsulfanyl C₅H₉NOS 131.20 Thioether group improves metabolic stability; inert to non-thiol metabolites

Stereochemical Considerations

The (2R)-configuration in this compound contrasts with Sharpless dihydroxylation products (e.g., ), where stereochemistry dictates metabolic pathways and target interactions. Epoxide stereochemistry also influences regioselectivity in ring-opening reactions, critical for drug derivatization .

Biological Activity

Chemical Structure and Properties

1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one, with the chemical formula C7H11NO2C_7H_{11}NO_2, is a compound featuring an oxirane (epoxide) group attached to a pyrrolidinone structure. This unique configuration suggests potential biological activity due to the reactivity of the epoxide and the pharmacological properties associated with pyrrolidinones.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidin-2-one, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrrolidine derivatives demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . The presence of the oxirane moiety may enhance this activity by facilitating interactions with microbial targets.

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been explored extensively. For instance, a series of 5-oxopyrrolidine derivatives were tested against A549 lung adenocarcinoma cells, revealing structure-dependent cytotoxicity. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation, suggesting that modifications to the pyrrolidine structure can lead to enhanced anticancer properties .

CompoundCell LineIC50 (µM)Activity
1-(5-nitrothiophene)A54912.5Anticancer
This compoundA549TBDAnticancer
Control (Cisplatin)A5495.0Standard

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Enzyme Inhibition : The epoxide group can react with nucleophiles, potentially inhibiting enzymes critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Interaction : The compound may disrupt microbial membranes or interfere with cellular signaling in cancer cells.

Synthesis and Evaluation

A study focused on synthesizing various pyrrolidine derivatives, including those based on the pyrrolidinone structure, assessed their biological activities. The findings indicated that specific substitutions on the pyrrolidine ring significantly influenced both antimicrobial and anticancer activities .

Comparative Analysis

In comparative studies, compounds were evaluated for their efficacy against standard treatments:

  • Antimicrobial Testing : In vitro tests against resistant bacterial strains showed that modifications leading to increased lipophilicity enhanced membrane penetration and antimicrobial potency.
  • Anticancer Efficacy : The cytotoxic effects were compared to established chemotherapeutics like cisplatin, revealing that certain derivatives could match or exceed the efficacy of traditional agents under specific conditions.

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